molecular formula C15H13I2NO4 B1196669 3,3'-Diiodothyronine CAS No. 70-40-6

3,3'-Diiodothyronine

Cat. No. B1196669
CAS RN: 70-40-6
M. Wt: 525.08 g/mol
InChI Key: CPCJBZABTUOGNM-UHFFFAOYSA-N
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Description

3,3’-Diiodothyronine, also known as 3,3’-T2, is a metabolite of thyroid hormone. It is formed from the breakdown of triiodothyronine . It is an iodothyronine .


Synthesis Analysis

3,3’-Diiodothyronine is derived enzymatically from triiodothyronine isoforms T3 and reverse T3 . It is synthesized by using established methods and by a new route involving manipulation of a 3’-formyl intermediate .


Molecular Structure Analysis

The molecular formula of 3,3’-Diiodothyronine is C15H13I2NO4 . The InChI is InChI=1S/C15H13I2NO4/c16-10-7-9 (2-3-13 (10)19)22-14-4-1-8 (5-11 (14)17)6-12 (18)15 (20)21/h1-5,7,12,19H,6,18H2, (H,20,21) . The Canonical SMILES is C1=CC (=C (C=C1CC (C (=O)O)N)I)OC2=CC (=C (C=C2)O)I .


Chemical Reactions Analysis

The synthesis of 3,3’-Diiodothyronine involves the removal of one iodine atom in the outer or inner ring of the thyronine nucleus .


Physical And Chemical Properties Analysis

The molecular weight of 3,3’-Diiodothyronine is 525.08 g/mol .

Scientific Research Applications

Metabolic Research

3,3’-Diiodothyronine: has been studied for its role in metabolism , particularly in how it influences energy expenditure and lipid metabolism. Research suggests that T2 may affect the basal metabolic rate and assist in the regulation of body weight and fat storage . This makes it a molecule of interest for studying obesity and related metabolic disorders.

Endocrinology

In the field of endocrinology , T2 is of interest due to its impact on the thyroid hormone pathway . It’s known to be involved in the peripheral metabolism of thyroid hormones and may play a role in maintaining thyroid hormone homeostasis . Understanding its function could lead to new insights into thyroid diseases.

Pharmacology

T2’s potential therapeutic uses are being explored in pharmacology . It’s being investigated for its effects on obesity, hyperlipidemia, and muscle strength. However, there is currently no substantial scientific evidence to support these uses . Further research could uncover new pharmacological applications for T2.

Nutrition

Nutritional studies have looked into how T2 might influence dietary selenium intake and its subsequent effects on thyroid hormone and energy metabolism . This research is crucial for understanding how micronutrients can affect thyroid hormone levels and overall metabolic health.

Biotechnology

In biotechnology , T2’s role in thyroid hormone synthesis and metabolism is of interest. Its impact on deiodinase activity, which is crucial for the conversion of thyroid hormones, could have implications for the development of new biotechnological tools and methods .

Therapeutic Development

Finally, T2 is being examined for its therapeutic potential . Studies are assessing its use in dietary supplements and its physiological effects on metabolism and body composition. There’s ongoing research to determine if T2 can be used safely and effectively as a treatment for metabolic conditions .

Mechanism of Action

Target of Action

3,3’-Diiodothyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary targets of 3,3’-T2 are the thyroid hormone receptors (THRs), which are nuclear receptors that mediate the actions of thyroid hormones . These receptors play a critical role in differentiation, growth, and metabolism .

Mode of Action

3,3’-T2 interacts with its targets, the THRs, through different modes of action . While several lines of evidence suggest that 3,3’-T2 mainly acts through THRs-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described . The detailed cellular and molecular mechanisms through which 3,3’-T2 elicits a multiplicity of actions remain unknown .

Biochemical Pathways

The biosynthesis of thyroid hormones involves the coupling of diiodotyrosine residues with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . Two deiodinase enzymes, namely D1- and D3-deiodinase, can potentially catalyze the synthesis of distinct diiodothyronines: 3,5-diiodothyronine (3,5-T2), 3,3’-diiodothyronine (3,3’-T2), and 3’,5’-diiodothyronine (3’,5’-T2) .

Pharmacokinetics

It’s known that thyroid hormones, in general, are absorbed from the intestine, distributed throughout the body, metabolized by deiodination, and excreted . The long terminal half-life of orally administered thyroid hormones, about 7.5 days, is consistent with once-daily dosing .

Result of Action

It’s known that thyroid hormones, including their metabolites like 3,3’-t2, play critical roles in differentiation, growth, and metabolism . They can stimulate calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .

Action Environment

The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. Deiodinase activity at the tissue level permits cell-targeted fine regulation of thyroid hormone homeostasis, mediating the activation and inactivation of thyroid hormones . This activity changes in the different stages of life according to their functions and roles in various cell types and tissues .

Safety and Hazards

There isn’t enough reliable information to know if 3,3’-Diiodothyronine is safe or what the side effects might be .

Future Directions

A growing number of researchers are focusing their attention on the possibility that thyroid hormone metabolites, particularly 3,3’-Diiodothyronine, may actively regulate energy metabolism at the cellular, rather than the nuclear, level .

properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018947
Record name 3,3'-Diiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diiodothyronine

CAS RN

70-40-6
Record name 3,3′-Diiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diiodothyronine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DIIODOTHYRONINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4MZ8B3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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